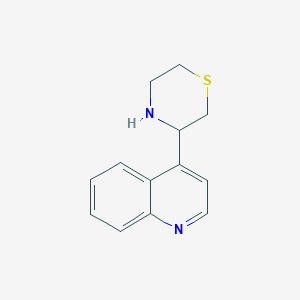

3-(Quinolin-4-yl)thiomorpholine

Description

Properties

IUPAC Name |

3-quinolin-4-ylthiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S/c1-2-4-12-10(3-1)11(5-6-14-12)13-9-16-8-7-15-13/h1-6,13,15H,7-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLDEEKAZZHEME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C2=CC=NC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-4-yl)thiomorpholine typically involves the reaction of quinoline with thiomorpholine derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where quinoline-4-carbonyl chloride reacts with thiomorpholine in the presence of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Quinolin-4-yl)thiomorpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Quinoline derivatives with increased oxidation states.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

3-(Quinolin-4-yl)thiomorpholine has shown potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Its mechanisms include:

- Enzyme Inhibition: The thiomorpholine ring can interact with enzymes, potentially inhibiting their activity, which is crucial in cancer progression.

- DNA Intercalation: The quinoline core can intercalate with DNA, disrupting replication processes and inducing apoptosis in cancer cells.

Studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast adenocarcinoma cells .

Organic Synthesis

This compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structural features allow researchers to modify it easily to create new compounds with desired properties.

Material Science

This compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs). The incorporation of this compound into materials can enhance their electrical conductivity and fluorescence properties.

Cytotoxicity Against Tumor Cells

Research has demonstrated that this compound exhibits potent cytotoxicity against various tumor cell lines. For example:

- Study A: Indicated significant apoptosis induction in MCF-7 breast cancer cells at nanomolar concentrations.

- Study B: Showed effectiveness against glioblastoma cells, with IC50 values indicating strong anticancer potential .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes related to cancer progression:

Mechanism of Action

The mechanism by which 3-(Quinolin-4-yl)thiomorpholine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the inhibition or activation of certain biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(Quinolin-4-yl)thiomorpholine with structurally or functionally related compounds:

Structural and Functional Analysis

Morpholine vs. For example, 4-(quinolin-4-yl)morpholine exhibits antibacterial activity, but its thiomorpholine analog may offer enhanced pharmacokinetics due to sulfur’s electron-rich nature .

Sulfonamide Derivatives: 1-Alkyl-1,4-dihydro-4-thioxo-3-quinolinesulfonamides feature a sulfonamide group, which enhances hydrogen-bonding capacity and tautomeric behavior, as noted in NMR studies . These properties contrast with the thioether linkage in this compound, which provides greater conformational flexibility.

Thiopyranoquinolines: The fused thiophene ring in thiopyrano[2,3-b]quinolines creates a rigid planar structure, favoring intercalation with DNA or enzymes, unlike the non-fused thiomorpholine derivative .

Toxicity Considerations : QРА-1 derivatives with carboxylic acid substituents demonstrate higher toxicity (25–30% reduction in sperm motility), likely due to increased hydrophilicity and unintended off-target interactions compared to neutral thiomorpholine analogs .

Q & A

Q. What are the key synthetic routes for 3-(Quinolin-4-yl)thiomorpholine?

The synthesis typically involves multi-step reactions:

- Quinoline Core Formation : Use cyclization reactions (e.g., Skraup synthesis with aniline derivatives, glycerol, and sulfuric acid) or Friedländer condensation .

- Thiomorpholine Introduction : React the quinoline intermediate with thiomorpholine-4-carbonyl chloride or via nucleophilic substitution under basic conditions .

- Purification : Employ column chromatography or recrystallization to isolate the compound ≥95% purity .

- Optimization : Adjust solvents (e.g., DMF, THF), catalysts (e.g., Pd/C), and temperatures (80–120°C) to improve yields (typically 40–70%) .

Q. How is this compound characterized post-synthesis?

Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR, focusing on quinoline proton signals (δ 8.5–9.0 ppm) and thiomorpholine methylene groups (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z 285.1) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions .

Q. What in vitro assays are suitable for initial biological screening?

Prioritize standardized protocols:

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 values .

- Toxicity : Use non-cancerous cell lines (e.g., HEK293) to assess selectivity indices .

Advanced Research Questions

Q. How can synthesis yield and purity be systematically optimized?

Apply factorial design of experiments (DoE) to variables:

- Solvent Polarity : Compare DMSO (polar aprotic) vs. toluene (non-polar) for reaction efficiency .

- Catalyst Screening : Test Pd(OAc)2 vs. CuI in coupling reactions .

- Purification : Optimize gradient elution in HPLC (C18 column, acetonitrile/water) .

Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?

- Molecular Docking : Model binding affinity to enzymes (e.g., DNA gyrase, cytochrome P450) using AutoDock Vina .

- Enzyme Inhibition Assays : Measure IC50 against kinases or proteases via fluorescence polarization .

- Transcriptomic Profiling : RNA-seq to identify differentially expressed genes in treated cancer cells .

Q. How are structure-activity relationship (SAR) studies designed for derivatives?

- Core Modifications : Introduce electron-withdrawing groups (e.g., -F, -NO2) to the quinoline ring to enhance cytotoxicity .

- Thiomorpholine Alterations : Replace sulfur with sulfone/sulfoxide to modulate metabolic stability .

- Bioisosteric Replacement : Substitute thiomorpholine with piperidine or morpholine to compare activity .

Q. What strategies address discrepancies in toxicity profiles across studies?

- Metabolic Profiling : Use LC-MS to identify hepatotoxic metabolites (e.g., sulfoxide derivatives) in microsomal assays .

- In Vivo Toxicity : Administer doses (10–100 mg/kg) in rodent models; monitor liver enzymes (ALT/AST) and histopathology .

Q. How is in vivo pharmacokinetic behavior evaluated?

- Bioavailability : Oral vs. intravenous administration in rats; calculate AUC via non-compartmental analysis .

- Tissue Distribution : Radiolabel the compound (e.g., <sup>14</sup>C) and quantify accumulation in organs .

- Metabolite Identification : Use high-resolution MS (HRMS) to detect phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.